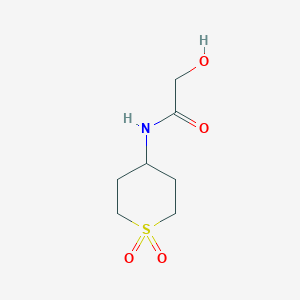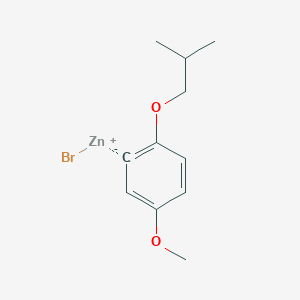![molecular formula C15H8N2O2 B14890687 Isoindolo[1,2-b]quinazoline-10,12-dione](/img/structure/B14890687.png)
Isoindolo[1,2-b]quinazoline-10,12-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isoindolo[1,2-b]quinazoline-10,12-dione is a heterocyclic compound with a molecular formula of C15H8N2O2. This compound is known for its complex structure, which includes fused isoindole and quinazoline rings. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
Isoindolo[1,2-b]quinazoline-10,12-dione can be synthesized through various methods. One efficient method involves the rhodium-catalyzed C–H bond activation, alkylation, and cyclization of 2-arylquinazolin-4-ones . This method provides a wide range of substrate tolerance under mild conditions, making it a versatile approach for the structural elaboration of quinazoline compounds.
Another method involves a one-pot synthesis via Lewis acid-mediated sequential C–N bond formation reactions . This protocol offers a simple and rapid strategy for synthesizing 12-benzylidene-10,12-dihydroisoindolo[1,2-b]quinazoline derivatives.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the methods mentioned above can be adapted for larger-scale synthesis with appropriate optimization of reaction conditions and catalysts.
化学反応の分析
Types of Reactions
Isoindolo[1,2-b]quinazoline-10,12-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.
Substitution: Substitution reactions, particularly involving halogens or other nucleophiles, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can produce various reduced forms of the compound.
科学的研究の応用
Isoindolo[1,2-b]quinazoline-10,12-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential anticancer properties.
Organic Synthesis: It serves as a building block for synthesizing complex heterocyclic compounds with potential pharmacological activities.
Biological Studies: The compound’s derivatives are investigated for their anti-inflammatory and antimicrobial properties.
作用機序
The mechanism of action of Isoindolo[1,2-b]quinazoline-10,12-dione involves its interaction with specific molecular targets and pathways. For instance, batracylin, a derivative, is known to inhibit DNA synthesis and induce apoptosis in cancer cells . The compound’s structure allows it to intercalate into DNA, disrupting the replication process and leading to cell death.
類似化合物との比較
Similar Compounds
Batracylin: An anticancer agent with a similar structure, known for its potent antineoplastic activity.
Vasicine: A natural product with anti-inflammatory properties.
Tryptanthrin: Known for its antimicrobial and anti-inflammatory activities.
Uniqueness
Isoindolo[1,2-b]quinazoline-10,12-dione is unique due to its fused ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in medicinal chemistry and organic synthesis.
特性
分子式 |
C15H8N2O2 |
|---|---|
分子量 |
248.24 g/mol |
IUPAC名 |
isoindolo[1,2-b]quinazoline-10,12-dione |
InChI |
InChI=1S/C15H8N2O2/c18-14-10-6-2-1-5-9(10)13-16-12-8-4-3-7-11(12)15(19)17(13)14/h1-8H |
InChIキー |
KYRHFTTYGXVIOH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4C(=O)N3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4'-Chloro-2'-fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14890611.png)
![(S)-2-(4-(2-(2-Amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)-5-ethoxy-5-oxopentanoic acid](/img/structure/B14890619.png)
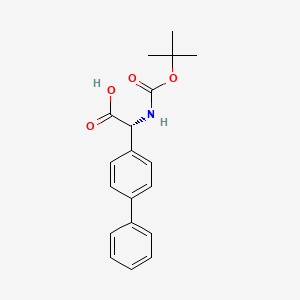
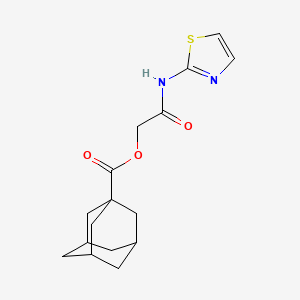
![(1S,2S,3S,5R)-3-(2-Hydroxyethoxy)-5-(7-(isopropylamino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)cyclopentane-1,2-diol](/img/structure/B14890631.png)
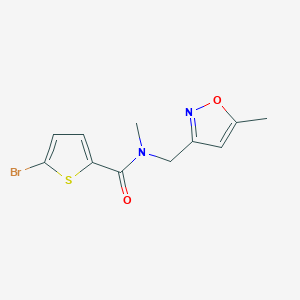

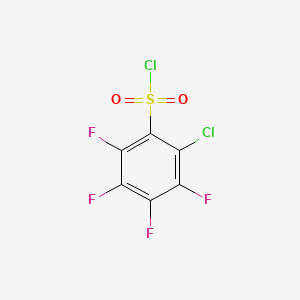
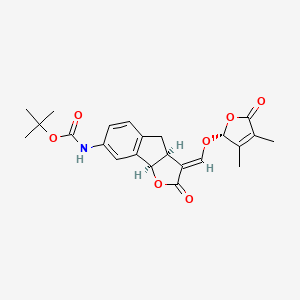


![3-[5-(5-bromo-2-oxoindol-3-yl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]propanoic acid](/img/structure/B14890664.png)
